1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
Description
Properties
CAS No. |
86255-44-9 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H19NO4/c24-23(25)12-11-20-13-21(26-16-18-7-3-1-4-8-18)15-22(14-20)27-17-19-9-5-2-6-10-19/h1-15H,16-17H2/b12-11+ |
InChI Key |
VLKZULIHYKJZTG-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Biological Activity
1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is a compound of interest due to its potential biological activities. The nitro group in this structure is known for its diverse pharmacological effects, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The chemical formula of this compound is represented as CHNO. Its structure includes a bis(oxymethylene) linkage and a nitroethenyl moiety, which are key to its biological interactions.
Biological Activity Overview
The biological activity of compounds containing nitro groups has been widely studied. Nitro compounds are known to exhibit a range of activities including:
- Antimicrobial : Exhibiting efficacy against various bacteria and fungi.
- Antineoplastic : Potential use in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Vasodilatory : Some nitro compounds can act as vasodilators, impacting cardiovascular health.
Nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to:
- Oxidative Stress : Induction of reactive oxygen species (ROS), which can damage cellular components.
- Cell Death : Triggering apoptosis or necrosis in susceptible cells.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various nitro compounds, noting that those with structural similarities to this compound showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Pathogen |
|---|---|---|
| Nitro Compound A | Effective | S. aureus |
| Nitro Compound B | Moderate | E. coli |
| This compound | Potential | TBD |
Antineoplastic Properties
Research into the antineoplastic effects of nitro compounds has shown that they can inhibit tumor growth through various mechanisms including the induction of apoptosis and cell cycle arrest .
Vasodilatory Effects
Some studies have indicated that nitro compounds can act as vasodilators by releasing nitric oxide (NO), which relaxes vascular smooth muscle . This effect could be beneficial in managing conditions like hypertension.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
- 1,1',1''',1'''-((((((((5-(Chloromethyl)-1,3-phenylene)bis(oxy))bis(methylene))bis(benzene-5,3,1-triyl)) tetrakis(oxy))tetrakis(propane-3,1-diyl))tetrakis(oxy)) tetrakis(methylene)) tetrapyrene (): Substituents: Chloromethyl instead of nitroethenyl. Impact: The chloromethyl group is less electron-withdrawing than nitroethenyl, leading to higher solubility in nonpolar solvents but lower thermal stability. Synthesis Yield: 67% via etherification, suggesting efficient coupling reactions for such frameworks .
1,n-bis[5-(3-Methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes/benzene derivatives ():
Physicochemical Properties
- Solubility: Nitroethenyl groups reduce polarity compared to hydroxyl or methoxy substituents (), favoring solubility in dichloromethane or THF.
- Thermal Stability: Nitro groups may lower thermal stability due to decomposition risks, contrasting with more stable chloromethyl or alkane-linked analogs.
- Spectroscopic Features: FTIR: Nitroethenyl C=C (~1600 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520–1350 cm⁻¹) dominate, distinct from oxadiazole C=N (~1650 cm⁻¹) in . ¹H NMR: Benzene protons near oxymethylene bridges resonate at δ 4.5–5.0 ppm, while nitroethenyl protons appear deshielded (δ 6.5–7.5 ppm).
Preparation Methods
Synthesis of the Bis(oxymethylene) Intermediate
The initial step involves the synthesis of the bis(oxymethylene) derivative of 1,3-phenylene, which serves as the scaffold for subsequent nitroethenyl substitution. This is commonly achieved by:
- Reacting 1,3-dihydroxybenzene derivatives with benzyl halides or formaldehyde derivatives under basic conditions to form the oxymethylene linkages.
- Employing phase-transfer catalysts or strong bases such as sodium hydride to facilitate the etherification reaction.
Reaction Conditions and Yields:
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Base | Sodium hydride or potassium carbonate | 80-90 |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) | - |
| Temperature | 25-80 °C | - |
| Reaction Time | 4-12 hours | - |
Introduction of the 2-Nitroethenyl Group
The critical functionalization step involves the formation of the 2-nitroethenyl substituent at the 5-position of the phenylene ring. This is generally accomplished through a Knoevenagel condensation between an aldehyde-functionalized intermediate and nitromethane or a nitroalkane derivative.
- The aldehyde precursor is prepared by selective formylation of the bis(oxymethylene) intermediate.
- The condensation is catalyzed by bases such as piperidine or ammonium acetate under reflux conditions.
$$
\text{Aldehyde intermediate} + \text{Nitromethane} \xrightarrow[\text{Reflux}]{\text{Base catalyst}} \text{1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene}
$$
Reaction Parameters and Outcomes:
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Catalyst | Piperidine or ammonium acetate | 75-85 |
| Solvent | Ethanol or acetonitrile | - |
| Temperature | Reflux (~78 °C for ethanol) | - |
| Reaction Time | 6-24 hours | - |
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate). Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic and nitroethenyl protons and carbons.
- Infrared (IR) spectroscopy to identify characteristic nitro and ether functional groups.
- Mass spectrometry for molecular weight confirmation.
Comparative Analysis of Preparation Methods
| Method Aspect | Oxymethylene Formation | Nitroethenyl Introduction |
|---|---|---|
| Reaction Type | Etherification | Knoevenagel condensation |
| Key Reagents | Benzyl halides, formaldehyde | Aldehyde intermediate, nitromethane |
| Catalysts/Base | Sodium hydride, potassium carbonate | Piperidine, ammonium acetate |
| Solvent | DMF, THF | Ethanol, acetonitrile |
| Typical Yield | 80-90% | 75-85% |
| Reaction Time | 4-12 hours | 6-24 hours |
| Temperature | 25-80 °C | Reflux (~78 °C) |
Research Findings and Optimization Notes
- Regioselectivity: The selective formylation at the 5-position of the 1,3-phenylene ring is critical to ensure the correct positioning of the nitroethenyl group. Use of sterically hindered reagents and controlled temperature helps achieve this selectivity.
- Yield Optimization: Employing phase-transfer catalysts during oxymethylene linkage formation enhances reaction rates and yields.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are effective for monitoring the progress of the Knoevenagel condensation.
- Environmental Considerations: Using ethanol as a solvent in the condensation step offers a greener alternative compared to acetonitrile.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of 1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene to ensure reproducibility?
- Methodological Answer : Utilize a split-plot factorial design to systematically test variables like reaction temperature, catalyst loading, and solvent polarity. For example, split plots can isolate the effects of temperature (main plot) and catalyst (subplot), with four replicates to assess variability. Include control batches without catalysts to benchmark reaction efficiency. Statistical tools like ANOVA should validate significance (p < 0.05) .
- Key Variables Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | ±15% yield variance |
| Catalyst (Pd/C) | 0.1–1.0 mol% | 0.5 mol% | Critical for nitroethenyl coupling |
| Solvent | DMF, THF, Toluene | DMF | Polarity enhances nitro group reactivity |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (to verify aromatic and oxymethylene linkages) with X-ray crystallography (to resolve spatial arrangement of the nitroethenyl group). For example, in analogous bis(oxymethylene) systems, C–H···O hydrogen bonds (2.59 Å, 170° geometry) stabilize crystal packing, detectable via crystallography . FT-IR can confirm nitro group stretching vibrations (~1520 cm⁻¹). Cross-validate with HPLC-MS (95% purity threshold) to rule out side products.
Q. How should researchers align their studies with theoretical frameworks to investigate this compound’s electronic properties?
- Methodological Answer : Anchor experiments in density functional theory (DFT) to model electron density distribution, particularly the nitroethenyl group’s electron-withdrawing effects. For example, calculate HOMO-LUMO gaps to predict reactivity in Diels-Alder reactions. Compare computational results with experimental cyclic voltammetry data (e.g., redox potentials ±0.2 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in this compound’s stability under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH, pH 1–7) with periodic HPLC sampling. Use Arrhenius modeling to extrapolate degradation kinetics. If DFT predicts nitro group hydrolysis but experiments show oxymethylene cleavage, perform LC-MS/MS to identify degradation byproducts. Reconcile discrepancies by refining computational parameters (e.g., solvation models) .
Q. What methodological framework is recommended for evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL protocol :
Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (t₁/₂) at pH 5–2.
Biotic/abiotic interactions : Use OECD 301D respirometry to assess microbial degradation (≥60% mineralization in 28 days).
Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition (72h IC₅₀).
- Data Table :
| Parameter | Test Method | Result | Regulatory Threshold |
|---|---|---|---|
| logP | OECD 117 | 3.2 | ≤4.0 (low bioaccumulation risk) |
| 48h EC₅₀ (Daphnia) | OECD 202 | 12 mg/L | >10 mg/L (low toxicity) |
Q. How can advanced synthetic strategies improve regioselectivity in derivatizing the 1,3-phenylene core?
- Methodological Answer : Employ directed ortho-metalation using a bulky base (e.g., LDA) to functionalize the phenylene ring at specific positions. For example, introduce electron-donating groups (e.g., –OMe) meta to the nitroethenyl group to enhance electrophilic substitution yields. Monitor selectivity via in-situ IR or ²³Na NMR (for ion-pairing effects) .
Q. What statistical approaches are suitable for analyzing nonlinear relationships in this compound’s thermal decomposition data?
- Methodological Answer : Apply multivariate regression (e.g., PLS) to correlate TGA/DSC data (e.g., decomposition onset at 220°C) with molecular descriptors (e.g., nitro group charge density). Use principal component analysis (PCA) to cluster decomposition pathways (e.g., nitro reduction vs. ring cleavage) observed in GC-MS .
Theoretical and Methodological Considerations
- Data Contradictions : When spectroscopic data conflicts (e.g., NMR vs. X-ray), perform dynamic NMR to assess conformational flexibility or use synchrotron XRD for higher-resolution crystallography .
- Interdisciplinary Links : Integrate synthetic chemistry with environmental science by adopting the “One Health” framework , which connects compound stability to ecosystem-level impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
